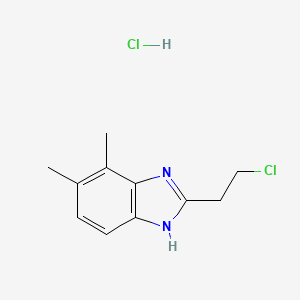

1H-Pyrazole-1-carbothioamide

Übersicht

Beschreibung

Thiocarzolamide is a chemical compound known for its significant cytotoxic properties. It has been studied primarily for its potential use in cancer treatment, particularly against lymphoid leukemia in mice . Despite its promising antitumor activity, thiocarzolamide has shown intolerable side effects in clinical trials, limiting its further development .

Wirkmechanismus

Target of Action

The primary target of 1H-Pyrazole-1-carbothioamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammation process . It is responsible for the formation of pro-inflammatory prostaglandins . Therefore, inhibiting COX-2 can help reduce inflammation .

Mode of Action

This compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition blocks the production of pro-inflammatory prostaglandins, thereby reducing inflammation . The compound’s interaction with its target results in changes at the molecular level, which ultimately lead to its anti-inflammatory effects .

Biochemical Pathways

The key biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, the compound prevents the conversion of arachidonic acid to prostaglandins . This disruption of the pathway reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By inhibiting the COX-2 enzyme and disrupting the prostaglandin synthesis pathway, the compound reduces the production of pro-inflammatory prostaglandins . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory conditions .

Biochemische Analyse

Biochemical Properties

1H-Pyrazole-1-carbothioamide has been found to interact with key enzymes such as cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) kinase . These interactions play a crucial role in its biochemical properties. For instance, it acts as an inhibitor for COX-2, an enzyme responsible for the formation of pro-inflammatory prostaglandins . Additionally, it has shown inhibitory activities against EGFR kinase, a receptor commonly associated with various cancers .

Cellular Effects

The effects of this compound on cells are primarily linked to its inhibitory action on COX-2 and EGFR kinase . By inhibiting COX-2, it can potentially reduce inflammation. Its inhibitory action on EGFR kinase, on the other hand, may influence cell proliferation, DNA damage and repair, and DNA replication and transcriptional regulation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, molecular docking studies have shown that it binds to COX-2 and EGFR kinase, inhibiting their activity .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Thiocarzolamid kann durch die Reaktion von Schwefelkohlenstoff, flüssigem Ammoniak und Kohlenmonoxid unter Katalyse einer organischen Base und hohem Druck (4-6 MPa) synthetisiert werden . Diese Methode ist aufgrund ihrer Einfachheit, milden Reaktionsbedingungen und hohen Ausbeute vorteilhaft.

Industrielle Produktionsverfahren: Die industrielle Produktion von Thiocarzolamid umfasst ein einstufiges Syntheseverfahren, das Sicherheit, Kontrollierbarkeit und Umweltfreundlichkeit gewährleistet. Das Verfahren erzeugt kein Abwasser oder giftige Gase, was es zu einem nachhaltigen Verfahren für die großtechnische Produktion macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thiocarzolamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Thiocarzolamid kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Es kann zu Thiolen reduziert werden.

Substitution: Thiocarzolamid kann an Substitutionsreaktionen teilnehmen, insbesondere mit Halogenen und anderen Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsmittel wie Chlor und Brom werden üblicherweise eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Halogenierte Derivate von Thiocarzolamid.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer chemischer Verbindungen verwendet.

Biologie: Untersucht wurden seine zytotoxischen Wirkungen auf Krebszellen, insbesondere lymphatische Leukämie.

5. Wirkmechanismus

Thiocarzolamid übt seine Wirkungen hauptsächlich durch seine zytotoxischen Eigenschaften aus. Es greift in zelluläre Prozesse ein, was zum Zelltod führt. Die genauen beteiligten molekularen Ziele und Pfade sind nicht vollständig geklärt, aber es wird vermutet, dass es die DNA-Synthese und -Reparaturmechanismen stört, was zu Apoptose in Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

Thiocarzolamid ähnelt anderen Verbindungen wie Carzolamid und Thiocarbamoylpyrazol. Es ist aufgrund seiner höheren Zytotoxizität und spezifischen Aktivität gegen lymphatische Leukämie einzigartig . Weitere ähnliche Verbindungen sind:

Carzolamid: Ein weiteres Antitumormittel mit ähnlichen Eigenschaften, jedoch geringerer Zytotoxizität.

Thiocarbamoylpyrazol: Bekannt für seine Antitumoraktivität, aber weniger wirksam als Thiocarzolamid.

Thiocarzolamid zeichnet sich durch seine potente zytotoxische Wirkung aus, was es trotz seiner Einschränkungen in klinischen Anwendungen zu einer interessanten Verbindung macht.

Eigenschaften

IUPAC Name |

pyrazole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAXUJFBBVPKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363198 | |

| Record name | 1H-Pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-34-9 | |

| Record name | 1H-Pyrazole-1-carbothioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B3060049.png)

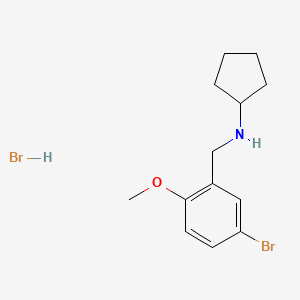

amine hydrobromide](/img/structure/B3060050.png)

![(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride](/img/structure/B3060051.png)

![5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060055.png)